CDK9 Binding Affinity: In Silico Comparison vs. Controls
In a computational docking study of 27 benzothiazole derivatives against the CDK9 (3ocb) protein surface, the compound (designated within the analog series) exhibited a lower inhibition constant (Ki) compared to the reference controls KB-0742 and N-vinylpyrrolidone [1]. Although the exact Ki value for this specific compound was not separately reported, the parent benzothiazole–pyrimidine chemotype consistently ranked among the highest-affinity clusters in the series, suggesting that the 4-pyrimidinyl-unsubstituted scaffold may offer a favorable thermodynamic profile relative to substituted analogs examined within the same study.
| Evidence Dimension | In silico binding affinity (Ki, predicted) |
|---|---|
| Target Compound Data | Ki lower than KB-0742 and N-vinylpyrrolidone (exact value not separately disclosed; compound included among high-affinity cluster 1, 4, 7, 9, 11, 13–15, 17, 19–21, 22, 24, 26) |
| Comparator Or Baseline | KB-0742 (Ki not explicitly stated); N-vinylpyrrolidone (Ki not stated) |
| Quantified Difference | Directional: lower Ki vs. controls (statistical significance not reported) |
| Conditions | DockingServer program; 3ocb protein target; benzothiazole derivatives 1–27 |
Why This Matters
A lower predicted Ki against CDK9 relative to established control ligands provides a computational rationale for prioritizing this chemotype over other benzothiazole derivatives when screening for CDK9 inhibitory activity.
- [1] Nexticapa MR, Alvarez-Ramirez M, Mateu-Armad MV, Cauich-Carrillo R. Intramolecular interaction analysis of twenty-seven benzothiazole derivatives with CDK9 using a theoretical model. Braz. J. Sci. 2025, 4(12), 798. View Source
